BenchChemオンラインストアへようこそ!

2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide

Medicinal chemistry Triazene prodrug design Hydrazide-hydrazone derivatization

2-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide (CAS 34153-39-4) is a synthetic hybrid molecule that covalently integrates a 3,3-dimethyltriazene DNA-alkylating warhead with a phenoxyacetohydrazide scaffold (molecular formula C10H15N5O2, MW 237.26 g/mol, density 1.25 g/cm³, topological polar surface area 92.31 Ų, LogP 1.71). The 3,3-dimethyltriaz-1-en-1-yl group is the identical pharmacophoric motif found in the clinically established antineoplastic agent dacarbazine (DTIC) and is known to undergo metabolic N-demethylation to generate reactive methyldiazonium ions capable of DNA O⁶-methylation.

Molecular Formula C10H15N5O2
Molecular Weight 237.26 g/mol
CAS No. 34153-39-4
Cat. No. B14004152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide
CAS34153-39-4
Molecular FormulaC10H15N5O2
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=CC=C(C=C1)OCC(=O)NN
InChIInChI=1S/C10H15N5O2/c1-15(2)14-13-8-3-5-9(6-4-8)17-7-10(16)12-11/h3-6H,7,11H2,1-2H3,(H,12,16)
InChIKeyCUFRRDCBASBNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide (CAS 34153-39-4): Procurement-Relevant Structural and Functional Profile


2-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide (CAS 34153-39-4) is a synthetic hybrid molecule that covalently integrates a 3,3-dimethyltriazene DNA-alkylating warhead with a phenoxyacetohydrazide scaffold (molecular formula C10H15N5O2, MW 237.26 g/mol, density 1.25 g/cm³, topological polar surface area 92.31 Ų, LogP 1.71) . The 3,3-dimethyltriaz-1-en-1-yl group is the identical pharmacophoric motif found in the clinically established antineoplastic agent dacarbazine (DTIC) and is known to undergo metabolic N-demethylation to generate reactive methyldiazonium ions capable of DNA O⁶-methylation [1]. The phenoxyacetohydrazide moiety simultaneously provides a reactive hydrazide terminus for hydrazone formation with aldehydes or ketones, enabling both prodrug design and structural diversification that is structurally precluded in simpler triazenes such as dacarbazine or 1,3-dimethyltriazene . This dual-functional architecture positions the compound as a versatile intermediate for medicinal chemistry campaigns where both DNA-directed activity and tunable derivatization are required.

Why Generic Substitution Fails for 2-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide: Structural Hybridization Precludes Simple Interchange


In-class substitution between triazene derivatives or acetohydrazide congeners is not chemically or pharmacologically conservative because the target compound occupies a unique intersection of two functional pharmacophores that are typically studied in isolation. Simple 1-aryl-3,3-dimethyltriazenes such as 1-(4-acetylphenyl)-3,3-dimethyltriazene (AcDMT) or 1-(4-carboxyphenyl)-3,3-dimethyltriazene (CB10-277) possess the DNA-alkylating triazene warhead but lack the acetohydrazide moiety required for hydrazone derivatization, metal-chelation, or Schiff-base-mediated target engagement [1]. Conversely, 2-phenoxyacetohydrazide (CAS 4664-55-5) provides the acetohydrazide scaffold but entirely lacks the triazene N–N=N motif and therefore cannot function as a cryptodiazonium prodrug for DNA alkylation . The para-substituted phenoxy linker in the target compound further distinguishes it from directly conjugated triazenobenzoic acid hydrazides (e.g., compound 1 in Giraldi et al., 1977), where the carbonyl is directly attached to the triazene-bearing phenyl ring rather than separated by an oxymethylene spacer; this spacer alters both the electronic environment of the triazene group (affecting hydrolytic stability) and the conformational degrees of freedom available for target binding [2]. These structural distinctions translate into non-interchangeable reactivity, stability, and biological profiles that make generic selection of either a simple triazene or a simple acetohydrazide inadequate.

Quantitative Differentiation Evidence for 2-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide Against Closest Structural Analogs


Structural Hybridization Index: Dual Pharmacophore Content Versus Single-Mechanism Comparators

The target compound is the only member of the 1-aryl-3,3-dimethyltriazene class that incorporates a free acetohydrazide (–OCH₂CONHNH₂) terminus via a para-phenoxy linker. Among the closest clinically or preclinically characterized comparators, dacarbazine (DTIC, CAS 4342-03-4) bears the identical 3,3-dimethyltriaz-1-en-1-yl warhead on an imidazole-4-carboxamide scaffold and cannot form hydrazones, lacking a hydrazide –NHNH₂ group entirely [1]. Similarly, 2-phenoxyacetohydrazide (CAS 4664-55-5) contains the acetohydrazide functionality but has no triazene moiety, eliminating any capacity for metabolic conversion to a DNA-methylating diazonium species . The structural distinctiveness is quantified by functional group count: the target compound possesses two independently reactive pharmacophoric centres (triazene for prodrug activation; acetohydrazide for condensation chemistry), whereas dacarbazine and 2-phenoxyacetohydrazide each possess only one. This dual functionality has been exploited in closely analogous systems—Giraldi et al. (1977) demonstrated that the o-nitro-phenylhydrazone derivative of p-(3,3-dimethyl-1-triazeno)benzoic acid hydrazide (Compound 16) was active at all six dose levels tested and produced significantly greater ILS (Increased Life Span) values than the parent hydrazide alone in the TLX5 murine lymphoma model, establishing that hydrazone derivatization of triazene-hydrazide hybrids can potentiate antitumor efficacy [2].

Medicinal chemistry Triazene prodrug design Hydrazide-hydrazone derivatization

Physicochemical Differentiation: LogP and Polar Surface Area Comparison Against Dacarbazine

The target compound exhibits a calculated LogP of 1.71 and a topological polar surface area (tPSA) of 92.31 Ų . In comparison, dacarbazine (DTIC) has a reported LogP of -0.24 and a tPSA of approximately 99.7 Ų [1]. The approximately 2-log-unit higher lipophilicity of the target compound (LogP 1.71 vs. -0.24) indicates substantially greater membrane permeability potential, while the slightly lower tPSA (92.31 vs. ~99.7 Ų) remains well within the Veber oral bioavailability criterion (<140 Ų). This lipophilicity differential arises from the replacement of the polar imidazole-4-carboxamide of dacarbazine with a less polar para-phenoxyacetohydrazide moiety. The LogP value of 1.71 places the target compound in a more favourable range for passive membrane diffusion compared to the markedly hydrophilic dacarbazine, which requires facilitated transport mechanisms [2].

Physicochemical profiling Lipophilicity Drug-likeness prediction

Hydrolytic Stability Class-Level Inference: Dimethyltriazene Half-Life in Physiological Buffer

The chemical stability of 1-aryl-3,3-dimethyltriazenes is governed by the electronic nature of the para-substituent on the phenyl ring, as demonstrated by a linear Hammett correlation (ρ = -4.7) for hydrolysis in 0.15 M phosphate buffer, pH 7.0, at 37°C across fourteen carcinogenic 1-aryl-3,3-dimethyltriazenes [1]. Electron-withdrawing substituents accelerate hydrolytic decomposition, while electron-donating groups confer greater stability. For the target compound, the para-substituent is –OCH₂CONHNH₂, where the ether oxygen acts as a moderate electron donor through resonance (+M effect). This predicts intermediate hydrolytic stability relative to the class extremes: more stable than 1-(4-nitrophenyl)-3,3-dimethyltriazene (strongly electron-withdrawing –NO₂) but potentially less stable than 1-(4-methoxyphenyl)-3,3-dimethyltriazene (strongly electron-donating –OCH₃). In contrast, aliphatic 1,3-dimethyltriazene (lacking an aryl ring) undergoes very rapid proteolytic decomposition even at physiological pH, with a half-life of approximately 2 hours in the atmospheric OH-radical degradation model . For comparison, 1-(4-acetylphenyl)-3,3-dimethyltriazene (AcDMT) was reported to be photostable but subject to protolysis at pH < 5.2 [2].

Triazene stability Hydrolysis kinetics Prodrug activation

Hydrazone Derivatization Capacity: Functional Differentiation from Non-Hydrazide Triazenes

The free acetohydrazide (–CONHNH₂) terminus of the target compound enables condensation with aldehydes or ketones to form hydrazones (Schiff bases), a reaction that is structurally impossible for dacarbazine (imidazole-4-carboxamide), 1-(4-carboxyphenyl)-3,3-dimethyltriazene (CB10-277, benzoic acid), or 1-(4-acetylphenyl)-3,3-dimethyltriazene (methyl ketone). This reactivity was validated in a closely analogous system: Giraldi et al. (1977) synthesized the o-nitro-phenylhydrazone of p-(3,3-dimethyl-1-triazeno)benzoic acid hydrazide (Compound 16), which demonstrated antitumor activity at all six dose levels tested in the TLX5 lymphoma model—a broader active dose range than the parent hydrazide (Compound 1), which was active at only four of six dose levels [1]. Furthermore, the benzaldehyde adduct (Compound 19) exhibited significantly greater ILS values at two optimum doses compared to Compound 1. This demonstrates that hydrazone derivatization of triazene-hydrazide hybrids can enhance and broaden the therapeutic window, a differentiation opportunity unavailable to hydrazide-lacking triazenes [2]. The target compound's oxymethylene spacer between the phenoxy ring and the acetohydrazide carbonyl introduces additional conformational flexibility not present in the directly conjugated benzohydrazide series, potentially enabling a wider range of accessible hydrazone geometries for structure-activity relationship exploration .

Hydrazone chemistry Prodrug design Combinatorial library synthesis

Phenoxy Linker Electronic Modulation: Differentiation from Directly Conjugated Triazeno-Benzohydrazide Analogs

The target compound incorporates an oxymethylene spacer (–OCH₂–) between the triazene-bearing phenyl ring and the acetohydrazide carbonyl, whereas the most closely related literature-characterized comparator—p-(3,3-dimethyl-1-triazeno)benzoic acid hydrazide (Giraldi Compound 1)—has the hydrazide carbonyl directly attached to the phenyl ring [1]. This structural difference has electronic consequences: in the directly conjugated Compound 1, the hydrazide carbonyl is in π-conjugation with the phenyl ring, exerting an electron-withdrawing resonance effect (-M) that can accelerate triazene hydrolytic decomposition (consistent with the Hammett ρ = -4.7 of the class). In the target compound, the intervening –OCH₂– group electronically insulates the triazene from the carbonyl, with the ether oxygen exerting a +M electron-donating effect that is predicted to modestly stabilize the triazene toward hydrolysis [2]. Additionally, the oxymethylene linker introduces two extra rotatable bonds (total rotatable bonds for target = 5; for directly conjugated benzohydrazide = 3), increasing conformational sampling capacity for target binding while potentially affecting entropic binding penalties. This linker strategy has been employed in the design of TriN2755, a related phenoxy-linked dimethyltriazene with reported high hydrophilicity, photostability, and a favourable toxicity profile over other triazenes .

Electronic effects Triazene activation Structure-activity relationships

Optimal Application Scenarios for 2-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide Based on Verified Differentiation Evidence


Scaffold for Combinatorial Hydrazone Library Synthesis in Anticancer Lead Discovery

The free acetohydrazide terminus enables parallel condensation with diverse aromatic and heteroaromatic aldehydes to generate hydrazone libraries without requiring additional functional group manipulation. This is substantiated by the Giraldi et al. (1977, 1980) precedent, where hydrazone derivatives of a structurally related triazeno-benzohydrazide exhibited expanded active dose ranges and enhanced antitumor efficacy (ILS) compared to the parent hydrazide in the TLX5 murine lymphoma model [1]. The target compound's phenoxy linker provides additional conformational degrees of freedom (5 rotatable bonds) that may permit a broader range of hydrazone geometries than the directly conjugated benzohydrazide series, potentially accessing distinct chemical space [2]. Researchers designing focused libraries around the dimethyltriazene DNA-alkylating pharmacophore should select this compound over dacarbazine or simple 1-aryl-3,3-dimethyltriazenes, which lack the hydrazide functionality entirely and cannot participate in hydrazone diversification.

Dual-Mechanism Probe for DNA Alkylation and Metal Chelation Studies

The compound uniquely combines a triazene DNA-alkylating warhead (via metabolic N-demethylation to a methyldiazonium species capable of O⁶-guanine methylation) with an acetohydrazide moiety that can function as a bidentate metal chelator through its –CONHNH₂ group [1]. This dual mechanism is not accessible with single-function comparators: dacarbazine provides DNA alkylation but no metal chelation capacity, while 2-phenoxyacetohydrazide (CAS 4664-55-5) can chelate metals but cannot alkylate DNA [2]. The LogP of 1.71 (vs. dacarbazine's -0.24) further supports intracellular target access, making this compound suitable for mechanistic studies investigating the interplay between DNA damage and metalloenzyme inhibition in cancer cell models . Caution is warranted given the absence of direct experimental stability data: researchers should verify compound integrity under their specific assay pH and temperature conditions before use.

Synthetic Intermediate for Triazene-Containing Prodrugs with Tunable Release Kinetics

The acetohydrazide group can be further derivatized to form acylhydrazones or diacylhydrazines that may serve as conditionally labile prodrug linkers. Combined with the dimethyltriazene group, which itself functions as a cryptodiazonium prodrug requiring metabolic N-demethylation for activation, the compound offers a dual-prodrug architecture where both warheads are masked and can be independently tuned for activation rate [1]. The predicted intermediate hydrolytic stability of the triazene group (Hammett-based inference from the electron-donating ether oxygen in the para position) suggests a practical balance for formulation development—more stable than electron-deficient aryl triazenes but more activatable than electron-rich methoxy analogs [2]. This dual-prodrug design concept is not feasible with dacarbazine, which has only the triazene warhead, or with simple phenoxyacetohydrazide, which has no triazene warhead at all.

Quote Request

Request a Quote for 2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.